
mercury silver iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury silver iodide is a compound that combines the properties of mercury and silver iodide. It is known for its unique chemical and physical properties, making it a subject of interest in various scientific fields. This compound is typically used in research and industrial applications due to its reactivity and stability under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury silver iodide can be synthesized by reacting mercury(II) chloride with potassium iodide in an aqueous solution. The reaction is as follows:
HgCl2+2KI→HgI2+2KCl
The precipitate formed is mercury(II) iodide, which can be filtered, washed, and dried at 70°C .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then processed and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Mercury silver iodide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) oxide and iodine.
Reduction: It can be reduced back to elemental mercury and iodine under certain conditions.
Substitution: The iodide ions in this compound can be substituted with other halide ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium iodide, hydrochloric acid, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include mercury(II) oxide, elemental mercury, and various halide compounds depending on the specific reaction conditions .
Scientific Research Applications
Mercury silver iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving halide compounds.
Biology: Research on the biological effects of mercury compounds often involves this compound due to its reactivity.
Medicine: While not commonly used in modern medicine, this compound has historical significance in the development of antiseptics and disinfectants.
Industry: It is used in the production of certain types of sensors and detectors, particularly those involving radiation detection
Mechanism of Action
The mechanism of action of mercury silver iodide involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This is primarily due to the affinity of mercury ions for thiol groups in proteins, leading to the inhibition of enzyme activity and cellular damage .
Comparison with Similar Compounds
Mercury silver iodide can be compared with other similar compounds such as:
Mercury(II) chloride: Unlike this compound, mercury(II) chloride is highly soluble in water and is used in different industrial applications.
Silver iodide: Silver iodide is primarily used in cloud seeding and photographic applications, whereas this compound has more specialized uses in research and industry.
Mercury(II) oxide: This compound is used in the production of mercury batteries and as a reagent in various chemical reactions
This compound stands out due to its unique combination of properties from both mercury and silver iodide, making it a valuable compound in specific scientific and industrial applications.
Properties
CAS No. |
12344-40-0 |
|---|---|
Molecular Formula |
AgHgI |
Molecular Weight |
435.365 |
IUPAC Name |
iodosilver;mercury |
InChI |
InChI=1S/Ag.Hg.HI/h;;1H/q+1;;/p-1 |
InChI Key |
DCQPKJFVKVBZJL-UHFFFAOYSA-M |
SMILES |
[Ag]I.[Hg] |
Synonyms |
mercury silver iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





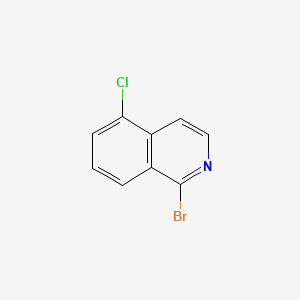
![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)
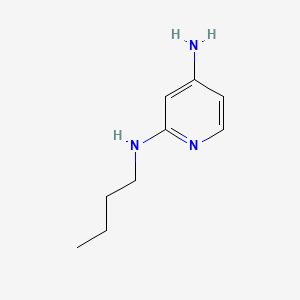
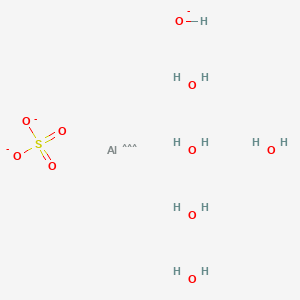
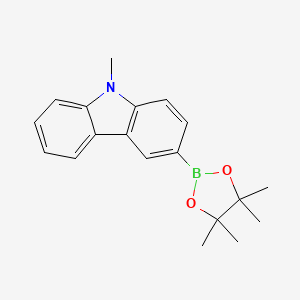
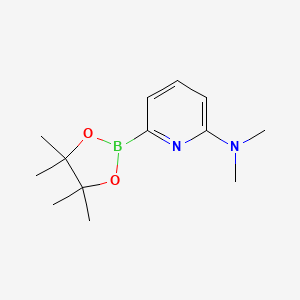
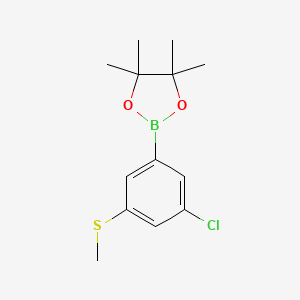
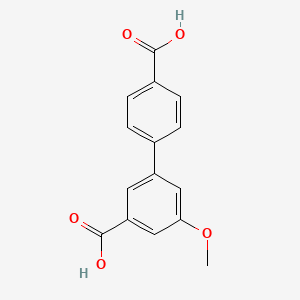
![1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine](/img/structure/B577758.png)
